molecular formula C6H8ClF6NO B2666562 2,2-Bis(trifluoromethyl)morpholine hydrochloride CAS No. 2228364-41-6

2,2-Bis(trifluoromethyl)morpholine hydrochloride

Cat. No.: B2666562
CAS No.: 2228364-41-6
M. Wt: 259.58
InChI Key: CWZQNCGYMWNCPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Bis(trifluoromethyl)morpholine hydrochloride is a chemical compound with the molecular formula C6H8ClF6NO and a molecular weight of 259.58 g/mol It is characterized by the presence of two trifluoromethyl groups attached to a morpholine ring, which is further stabilized by a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(trifluoromethyl)morpholine hydrochloride typically involves the reaction of morpholine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is typically purified through recrystallization or chromatography techniques to obtain the hydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)morpholine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of trifluoromethyl groups with other functional groups .

Scientific Research Applications

2,2-Bis(trifluoromethyl)morpholine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development, as it can modulate the activity of target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Bis(trifluoromethyl)oxirane
  • 2,2-Bis(trifluoromethyl)ethanol
  • 2,2-Bis(trifluoromethyl)propane

Uniqueness

2,2-Bis(trifluoromethyl)morpholine hydrochloride is unique due to its morpholine ring structure combined with two trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to similar compounds .

Properties

IUPAC Name

2,2-bis(trifluoromethyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6NO.ClH/c7-5(8,9)4(6(10,11)12)3-13-1-2-14-4;/h13H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZQNCGYMWNCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)(C(F)(F)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF6NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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